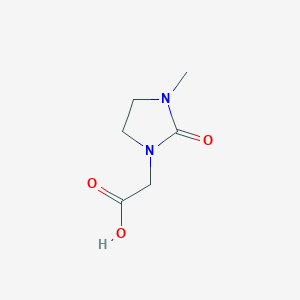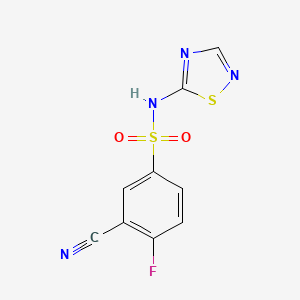
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Übersicht
Beschreibung
“3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H5FN4O2S2 . It is a solid substance and is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,2,4-thiadiazol-5-amine with 3-cyano-4-fluorobenzene sulfonyl chloride . The reaction is carried out in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C . The reaction mixture is stirred for several hours at 20°C before being poured into an aqueous solution of hydrogen chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15FN4O4S2/c1-26-14-4-3-12 (17 (8-14)27-2)10-23 (18-21-11-22-28-18)29 (24,25)15-5-6-16 (19)13 (7-15)9-20/h3-8,11H,10H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,2,4-thiadiazol-5-amine with 3-cyano-4-fluorobenzene sulfonyl chloride in anhydrous THF . The reaction is carried out under a nitrogen atmosphere at -78°C .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 434.46 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Gastroprotective Properties of Ebrotidine
Ebrotidine is noted for its unique combination of H2-receptor antagonist properties and cytoprotective effects, unrelated to endogenous prostaglandin production. Its capability to enhance gastric mucosal defense mechanisms through various biochemical pathways makes it a potential candidate for ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).
Synthetic Utilities of O-Phenylenediamines
This review focuses on the synthesis methods and biological applications of azolylthiazoles, indicating the versatility of thiadiazole compounds in medicinal chemistry. The synthesis approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines showcase the compound's potential as a precursor for various biologically active molecules (Ibrahim, 2011).
Thiadiazole Compounds: Chemistry, Synthesis, and Biological Activities
Thiadiazoles exhibit a wide range of applications, from organic synthesis to pharmaceuticals. This review encapsulates the developments in thiadiazole chemistry, including their roles as oxidation inhibitors, cyanine dyes, and metal chelating agents, highlighting their significance in drug development due to their extensive biological activities (Asif, 2016).
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including those with a thiadiazole moiety, have shown potential in antibacterial activities against various strains. This review suggests the quinazoline nucleus as a promising scaffold for medicinal chemistry, capable of overcoming antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Safety and Hazards
Zukünftige Richtungen
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This could indicate potential future directions for the study and application of “3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide”.
Eigenschaften
IUPAC Name |
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFNWFOCLULGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


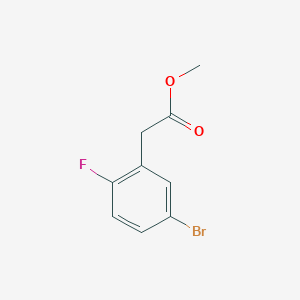
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
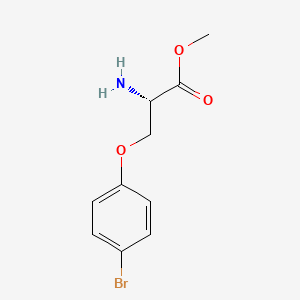

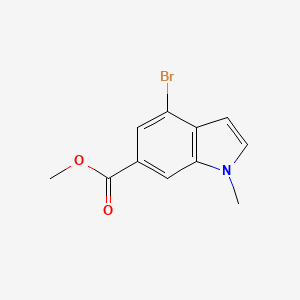

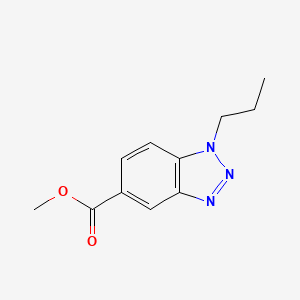
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![4,10-dibromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1427003.png)

